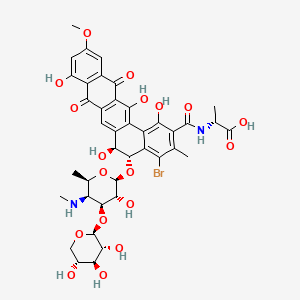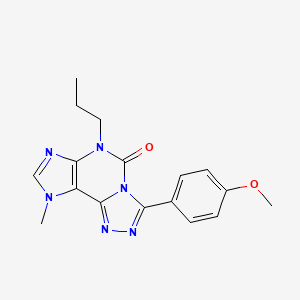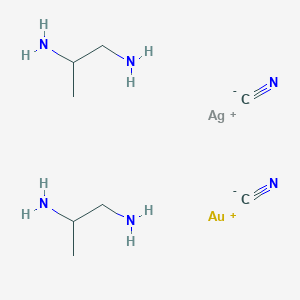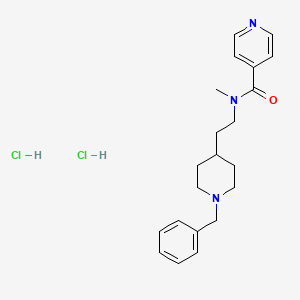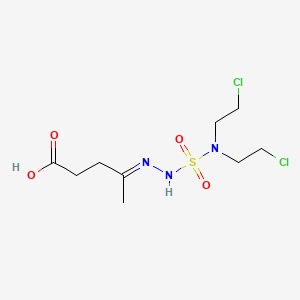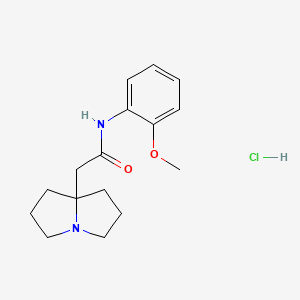
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolizine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.
Amidation: Introduction of the acetamide group via amidation reactions.
Substitution Reactions: Incorporation of the methoxyphenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
88069-41-4 |
|---|---|
Fórmula molecular |
C16H23ClN2O2 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-7-3-2-6-13(14)17-15(19)12-16-8-4-10-18(16)11-5-9-16;/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19);1H |
Clave InChI |
ULNUVGMPXPMYSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC23CCCN2CCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


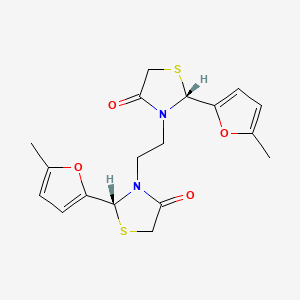
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)


